N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Applications De Recherche Scientifique
Antifungal Applications
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which include compounds similar to F6548-1203, were synthesized as potential antifungal agents .
Antimicrobial Properties
Antitubercular Properties
The same research also pointed out the potential antitubercular properties of these derivatives.
Antiviral Applications
The compound has been identified as a promising inhibitor targeting 3CLpro of SARS-CoV-2 through a comprehensive workflow combining virtual screening, pharmacoinformatics profiling, and molecular dynamics .
Structural Studies
The crystal and molecular structure of a similar compound has been determined by single-crystal X-ray diffraction. The molecular geometry in the ground state has been calculated using the density functional method (DFT) with B3LYP/6-31G (d,p) basis set and compared with the experimental data .
Drug Repurposing
The pursuit of effective therapeutic solutions for SARS-CoV-2 infections and COVID-19 necessitates the repurposing of existing compounds. This compound has been identified as a potential candidate for such repurposing .
Mécanisme D'action
Mode of Action
It has been suggested that it may interact with its targets in a way that inhibits certain biochemical processes
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its complex structure and potential therapeutic applications .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound is processed in the body, its bioavailability, and how these factors influence its therapeutic effects .
Result of Action
It is likely that this compound has multiple effects at the molecular and cellular level, given its potential therapeutic applications .
Action Environment
The action of AKOS001758731 can be influenced by various environmental factors, including the physiological environment within the body and external factors such as diet and lifestyle. These factors can affect the compound’s stability, efficacy, and overall action .
Propriétés
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN5O3/c31-24-8-10-25(11-9-24)35-19-17-34(18-20-35)15-4-14-32-28(37)23-7-12-26-27(21-23)33-30(39)36(29(26)38)16-13-22-5-2-1-3-6-22/h1-3,5-12,21H,4,13-20H2,(H,32,37)(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQYRLZQJYRNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.